3-(Hydroxymethyl)-4-methoxybenzonitrile

Description

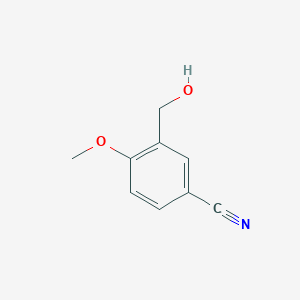

3-(Hydroxymethyl)-4-methoxybenzonitrile is a benzonitrile derivative featuring a hydroxymethyl (–CH₂OH) group at the 3-position and a methoxy (–OCH₃) group at the 4-position of the aromatic ring.

- Molecular Formula: C₉H₉NO₂

- Molecular Weight: 179.17 g/mol

- Key Features:

- The hydroxymethyl group enhances hydrophilicity compared to simpler substituents like hydroxyl (–OH) or methyl (–CH₃).

- The methoxy group at the 4-position contributes to electron-donating effects, influencing electronic properties and reactivity.

Properties

CAS No. |

25978-75-0 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,11H,6H2,1H3 |

InChI Key |

MUJVHPVZSZMEQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 4-methoxybenzyl alcohol using cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(Carboxymethyl)-4-methoxybenzonitrile.

Reduction: 3-(Hydroxymethyl)-4-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3-(Hydroxymethyl)-4-methoxybenzonitrile is utilized as an intermediate in organic synthesis. Its structural features allow for further modifications that can lead to the development of novel compounds with enhanced properties.

Research indicates that this compound exhibits potential biological activities. Preliminary studies suggest it may interact with various biomolecules, influencing biochemical pathways.

Biological Activity Table:

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored for its potential as a lead compound in drug development. Its ability to induce apoptosis in cancer cells indicates promise for therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound, demonstrating that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The findings suggest that this compound could lead to the development of new antibacterial agents.

Case Study 2: Cancer Cell Inhibition

In another study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction (70%) in cell viability within 48 hours compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic center.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Hydroxymethyl)-4-methoxybenzonitrile with structurally related benzonitrile derivatives:

Key Observations:

- Hydrophilicity : The hydroxymethyl group in the target compound increases water solubility compared to 3-hydroxy-4-methoxybenzonitrile (hydroxyl group) and 4-hydroxy-3-methylbenzonitrile (methyl group).

- Electronic Effects: The methoxy group (–OCH₃) is electron-donating, while the nitro group (–NO₂) in 3-methoxy-4-nitrobenzonitrile is strongly electron-withdrawing, altering charge distribution and reactivity.

- Thermal Stability : Nitro-substituted derivatives (e.g., 3-methoxy-4-nitrobenzonitrile) exhibit higher melting points due to stronger intermolecular interactions.

Comparison with Pharmacologically Active Analogs:

- (Z)-3-(2-(5-Bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile (): This compound is patented for endometriosis treatment, demonstrating how complex substituents (e.g., indole-cyanovinyl groups) can confer therapeutic specificity.

Biological Activity

3-(Hydroxymethyl)-4-methoxybenzonitrile, with the CAS number 25978-75-0, is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group, a methoxy group, and a nitrile group. Its chemical formula is and it has a molecular weight of 163.17 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry.

| Property | Value |

|---|---|

| CAS No. | 25978-75-0 |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | MUJVHPVZSZMEQW-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the hydroxymethyl and methoxy groups. These groups can participate in hydrogen bonding and other interactions that may influence enzyme activity or receptor binding in biological systems. The nitrile group can act as an electrophilic center, potentially interacting with nucleophiles in biological pathways.

Research Findings

- Enzyme Interaction : Studies suggest that this compound may interact with specific enzymes, influencing biochemical pathways relevant to disease mechanisms. For instance, it has been investigated for its inhibitory effects on certain kinases involved in cancer progression .

- Anticancer Potential : Preliminary research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics.

- Pharmacological Profiles : In vitro assays have shown varying degrees of potency against specific targets, such as ALK2, a kinase implicated in certain cancers. Modifications to the compound's structure have been explored to enhance its selectivity and efficacy .

Case Studies

- Study on Cytotoxicity : A study published in Cell Chemical Biology evaluated the cytotoxic effects of various substituted benzonitriles, including this compound, against human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, highlighting its potential as an anticancer agent .

- Kinase Inhibition Assays : Another investigation focused on the compound's ability to inhibit ALK2 activity in cell-based assays. The findings revealed that structural modifications could enhance binding affinity and selectivity for ALK2 over other kinases, suggesting avenues for drug optimization .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzonitrile | Lacks hydroxymethyl group | Limited versatility |

| 3-Hydroxymethylbenzonitrile | Similar structure but different functional groups | Different reactivity |

| 4-Hydroxy-3-methoxybenzonitrile | Hydroxyl instead of hydroxymethyl group | Varies in chemical properties |

This compound stands out due to its dual functional groups (hydroxymethyl and methoxy), which provide enhanced reactivity and potential biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.